4-(2-Azidoethyl)morpholin-3-one
Overview
Description
4-(2-Azidoethyl)morpholin-3-one is a chemical compound that features a morpholine ring substituted with an azidoethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethyl)morpholin-3-one typically involves the reaction of morpholine derivatives with azido compounds. One common method includes the nucleophilic substitution of a halogenated morpholine with sodium azide under appropriate conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Azidoethyl)morpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Sodium periodate or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted morpholine derivatives depending on the substituent introduced.
Scientific Research Applications
4-(2-Azidoethyl)morpholin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in bioconjugation reactions.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-Azidoethyl)morpholin-3-one involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules. The azido group acts as a reactive handle that can be targeted by alkyne-containing molecules, leading to the formation of stable triazole linkages .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the azido group.
4-(2-Aminoethyl)morpholin-3-one: A reduced form where the azido group is replaced by an amino group.
4-(2-Hydroxyethyl)morpholin-3-one: A hydroxylated analog.
Uniqueness
4-(2-Azidoethyl)morpholin-3-one is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry. This sets it apart from other morpholine derivatives that lack this functional group .
Properties
IUPAC Name |
4-(2-azidoethyl)morpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c7-9-8-1-2-10-3-4-12-5-6(10)11/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQBDOWOCHISFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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